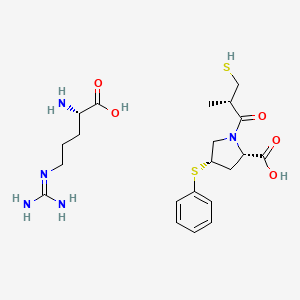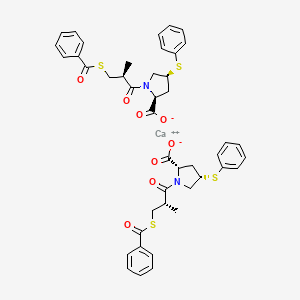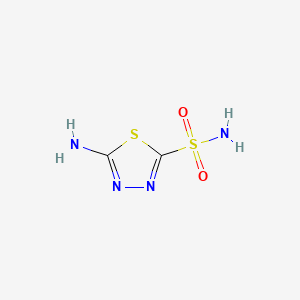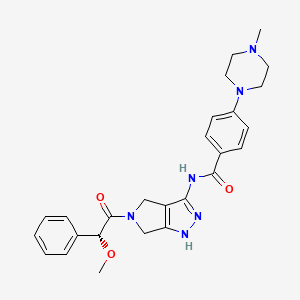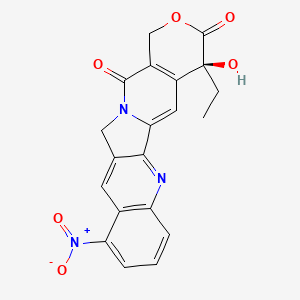
Rubitecan
Overview
Description
Rubitecan, also known as 9-nitrocamptothecin or 9-NC, is an orally active camptothecin derivative . It is an investigational small molecule that has been studied for use in the treatment of pancreatic cancer, leukemia, melanoma, ovarian cancer, and other unspecified tumors .
Synthesis Analysis
The synthesis of Rubitecan has encountered problems due to the direct nitration of camptothecin resulting in regioselectivity issues . One method used to synthesize Rubitecan involves the nitration of 10-hydroxycamptothecin followed by the removal of the hydroxyl functional group .
Molecular Structure Analysis
Rubitecan has a chemical formula of C20H15N3O6 and a molecular weight of 393.355 . Its structure includes a 1H-PYRANO (3’,4’:6,7)INDOLIZINO (1,2-B)QUINOLINE-3,14 (4H,12H)-DIONE core .
Chemical Reactions Analysis
Rubitecan is metabolized in the body, likely through a CYP-dependent pathway . Its main metabolite is 9-Aminocamptothecin (9-AC) .
Physical And Chemical Properties Analysis
Rubitecan has a molar mass of 393.355 g/mol . It is a small molecule with a chemical formula of C20H15N3O6 .
Scientific Research Applications
Solid Tumors Management
Beyond pancreatic cancer, Rubitecan has shown efficacy against a variety of solid tumors . Its mechanism of action, which involves the stabilization of topoisomerase I-DNA covalent complexes, leads to the interruption of DNA replication in tumor cells .
Enhanced Drug Delivery Systems
The compound’s poor water solubility and low oral bioavailability have led to research into enhanced delivery methods . Studies have explored polymeric micelles as vehicles for Rubitecan, aiming to improve its stability and tumor tissue utilization .
Chemical Synthesis Challenges
The synthesis of Rubitecan presents unique challenges due to regioselectivity issues when directly nitrating camptothecin. Alternative synthetic routes, such as nitration of 10-hydroxycamptothecin followed by hydroxyl group removal, have been developed .
Pharmacokinetic Optimization
Research into Rubitecan’s pharmacokinetics focuses on improving its bioavailability and metabolic stability . Efforts include modifying its chemical structure to enhance absorption and reduce rapid inactivation .
Broad-Spectrum Antitumor Research
Rubitecan is part of a broader class of camptothecin derivatives used in antitumor research . Its broad-spectrum activity against various cancers makes it a valuable compound for developing new anticancer therapies .
Mechanism of Action
Target of Action
Rubitecan, also known as 9-Nitrocamptothecin, primarily targets the nuclear enzyme DNA topoisomerase 1 . This enzyme plays a crucial role in DNA replication by relieving the torsional stress of supercoiled DNA .
Biochemical Pathways
The biochemical pathways affected by Rubitecan primarily involve the DNA replication process. By inhibiting topoisomerase I, Rubitecan interferes with the normal unwinding and re-ligation of DNA strands during replication . This disruption leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks, and ultimately resulting in apoptosis .
Pharmacokinetics
The pharmacokinetics of Rubitecan involve its absorption, distribution, metabolism, and excretion (ADME). In a study conducted on mice, it was found that the pharmacokinetics of Rubitecan were linear with dose, and tumor concentrations of Rubitecan were above the concentrations required for in vitro anti-tumor activity . The half-lives of Rubitecan were 86 and 35 minutes for doses of 0.44 and 1 mg/kg, respectively .
Result of Action
The primary result of Rubitecan’s action is the induction of apoptosis in cancer cells . By causing DNA damage through its interaction with topoisomerase I, Rubitecan triggers cell death, thereby interfering with tumor growth .
Action Environment
The action, efficacy, and stability of Rubitecan can be influenced by various environmental factors. For instance, under human physiological conditions, Rubitecan undergoes rapid and reversible hydrolysis from a closed lactone form to an inactive hydroxy carboxylated one . This pH-dependent hydrolysis occurs along with the loss of antitumor activity . Therefore, strategies aimed to maintain the active closed-lactone form of Rubitecan in the plasma have been developed, such as prodrugs .
Safety and Hazards
Rubitecan should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXNKPBCCMUMSW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046752 | |
| Record name | Rubitecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rubitecan prevents DNA from unwinding during replication via DNA topoisomerase 1, therefore interfering with tumor growth. | |
| Record name | Rubitecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06159 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rubitecan | |
CAS RN |
91421-42-0 | |
| Record name | 9-Nitrocamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91421-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubitecan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubitecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06159 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rubitecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUBITECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H19C446XXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of 9-Nitrocamptothecin?
A1: 9-Nitrocamptothecin functions as a topoisomerase I inhibitor. [, , , , , ]
Q2: How does 9-Nitrocamptothecin exert its antitumor activity?
A2: 9-Nitrocamptothecin binds to the topoisomerase I-DNA complex, stabilizing it and preventing the religation of DNA strands. This leads to the accumulation of DNA breaks, ultimately triggering apoptosis (programmed cell death). [, , , , ]
Q3: What is the molecular formula and weight of 9-Nitrocamptothecin?
A4: The molecular formula of 9-Nitrocamptothecin is C20H15N3O7, and its molecular weight is 405.36 g/mol. [, , , , ]
Q4: Does the lactone ring structure of 9-Nitrocamptothecin play a crucial role in its activity?
A5: Yes, the closed lactone ring structure is essential for 9-Nitrocamptothecin's optimal activity as a topoisomerase I inhibitor. The open carboxylic acid form exhibits significantly reduced or no activity. [, , ]
Q5: How does the stability of 9-Nitrocamptothecin's lactone ring vary in different environments?
A6: The lactone ring is more stable in acidic environments, whereas neutral or basic conditions promote its conversion to the inactive carboxylic acid form. This instability at physiological pH poses challenges for its formulation and delivery. [, , ]
Q6: Does 9-Nitrocamptothecin possess any known catalytic properties?
A7: Based on the provided research, 9-Nitrocamptothecin is primarily investigated as a topoisomerase I inhibitor and not for its catalytic properties. [, , , , ]
Q7: Have computational methods been employed to study 9-Nitrocamptothecin?
A8: Yes, in silico docking studies have been conducted to elucidate the interaction pattern between 9-Nitrocamptothecin and topoisomerase I, providing insights into its binding mechanism and potential for structure-based drug design. [, ]
Q8: What formulation strategies have been explored to enhance the stability and delivery of 9-Nitrocamptothecin?
A10: Various approaches have been investigated, including encapsulation in liposomes, nanoparticles, and mixed micelles, aiming to improve its solubility, stability in biological fluids, and delivery to target tissues. [, , , , ]
Q9: What is the primary route of administration for 9-Nitrocamptothecin?
A11: Although initially developed as an oral formulation, 9-Nitrocamptothecin has also been studied for intravenous, aerosol, and transdermal delivery, highlighting the ongoing efforts to optimize its pharmacokinetic profile and therapeutic index. [, , , , , , ]
Q10: How is 9-Nitrocamptothecin metabolized and eliminated from the body?
A12: 9-Nitrocamptothecin undergoes metabolism, primarily to its active metabolite, 9-Aminocamptothecin. The exact metabolic pathways and elimination routes require further investigation, although biliary excretion has been identified as one pathway. [, , , , ]
Q11: What is the preclinical efficacy of 9-Nitrocamptothecin against various cancer types?
A13: Preclinical studies have demonstrated promising antitumor activity of 9-Nitrocamptothecin against a broad spectrum of human cancer cell lines and xenograft models, including pancreatic, breast, lung, colon, ovarian, and melanoma. [, , , , ]
Q12: Are there known mechanisms of resistance to 9-Nitrocamptothecin?
A15: While specific resistance mechanisms to 9-Nitrocamptothecin are not extensively detailed in the provided research, alterations in topoisomerase I expression or function, as well as drug efflux pumps, could potentially contribute to resistance, similar to other camptothecin analogues. [, ]
Q13: What are the most common side effects associated with 9-Nitrocamptothecin treatment?
A16: The most common adverse effects reported in clinical trials include hematological toxicity (neutropenia, anemia, thrombocytopenia), gastrointestinal toxicity (nausea, vomiting, diarrhea), and fatigue. These toxicities are generally manageable with dose adjustments and supportive care. [, , ]
Q14: Why are alternative drug delivery strategies being explored for 9-Nitrocamptothecin?
A17: Alternative drug delivery approaches like liposomes, nanoparticles, and aerosols are being investigated to enhance its solubility, stability, and target tissue delivery, aiming to improve its therapeutic index and potentially reduce systemic toxicity. [, , , , ]
Q15: What analytical methods are employed to quantify 9-Nitrocamptothecin in biological samples?
A18: High-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) and mass spectrometry (MS) are commonly used for the sensitive and specific quantification of 9-Nitrocamptothecin in biological matrices. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1684406.png)
![2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide](/img/structure/B1684407.png)
![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)
![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)
![3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one](/img/structure/B1684413.png)
![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)

